molecular formula C38H50O20 B15576382 Xanthine oxidase-IN-9

Xanthine oxidase-IN-9

Numéro de catalogue: B15576382
Poids moléculaire: 826.8 g/mol
Clé InChI: LWTFVNUZDFMTNL-TXSXEPSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Xanthine oxidase-IN-9 is a useful research compound. Its molecular formula is C38H50O20 and its molecular weight is 826.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C38H50O20

Poids moléculaire

826.8 g/mol

Nom IUPAC

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C38H50O20/c1-14-23(42)28(47)34(58-35-29(48)24(43)19(41)13-52-35)37(53-14)57-33-26(45)22-18(40)11-20(54-36-30(49)27(46)25(44)21(12-39)55-36)17(9-10-38(2,3)50)32(22)56-31(33)15-5-7-16(51-4)8-6-15/h5-8,11,14,19,21,23-25,27-30,34-37,39-44,46-50H,9-10,12-13H2,1-4H3/t14-,19-,21+,23-,24+,25+,27-,28+,29+,30+,34+,35-,36+,37-/m0/s1

Clé InChI

LWTFVNUZDFMTNL-TXSXEPSZSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling Xanthine Oxidase-IN-9: A Natural Inhibitor from Cyclocarya paliurus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Summary: Xanthine (B1682287) oxidase-IN-9, also identified as Icariside E and referred to as Compound 2 in seminal research, is a naturally occurring prenylflavonol glycoside that has demonstrated notable inhibitory activity against xanthine oxidase (XOD). This document provides a comprehensive overview of its discovery, origin, biochemical activity, and the experimental protocols utilized for its characterization.

Discovery and Origin

Xanthine oxidase-IN-9 was first isolated and identified from the leaves of Cyclocarya paliurus, a tree native to China. The discovery was detailed in a 2020 publication in the journal Bioorganic Chemistry by Ye et al.[1] In this study, researchers investigated the chemical constituents of Cyclocarya paliurus leaves, leading to the isolation of several new prenylflavonol glycosides, including the compound later designated as this compound.

The isolation process involved extraction of the dried leaves with 70% ethanol, followed by a series of chromatographic separations. The crude extract was partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, showing significant xanthine oxidase inhibitory activity, was subjected to repeated column chromatography on silica (B1680970) gel, MCI gel, and Sephadex LH-20, ultimately yielding the purified compound. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biochemical Activity and Quantitative Data

This compound exhibits potent inhibitory effects on xanthine oxidase, the key enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid. Elevated levels of uric acid are implicated in conditions such as gout. The inhibitory activity of this compound has been quantified, providing valuable data for its potential as a therapeutic agent.

Compound NameSynonym(s)Source OrganismInhibitory Activity (IC50)
This compoundIcariside E, Compound 2Cyclocarya paliurus31.81 µM[2][3] / 37.65 ± 5.67 µM[1]

Note: The slight variation in reported IC50 values may be attributed to differences in experimental conditions or assay protocols between the primary research and data reported by commercial suppliers.

Experimental Protocols

The following is a detailed description of the methodology used to determine the xanthine oxidase inhibitory activity of this compound, based on the protocol described by Ye et al. (2020).

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid production is quantified by measuring the increase in absorbance at 295 nm. The inhibitory effect of the test compound is determined by the reduction in uric acid formation compared to a control without the inhibitor.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of the test compound (this compound) and allopurinol in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 20 µL of the test compound solution at various concentrations.

      • 60 µL of phosphate buffer (pH 7.5).

      • 20 µL of xanthine oxidase solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the xanthine substrate solution.

    • Immediately measure the absorbance at 295 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader in kinetic mode.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% activity): Contains all reagents, with the test compound replaced by the vehicle (e.g., DMSO in buffer).

    • Positive Control: Contains allopurinol at a known inhibitory concentration.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While the primary research on this compound focused on its direct inhibitory effect on the enzyme, the broader class of flavonoids is known to interact with various signaling pathways. The inhibition of xanthine oxidase itself has downstream effects on pathways related to oxidative stress and inflammation.

The enzymatic action of xanthine oxidase produces reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. By inhibiting this enzyme, this compound can reduce the production of these ROS, thereby mitigating oxidative stress. This is a key mechanism in preventing cellular damage associated with hyperuricemia and related inflammatory conditions like gout.

Further research is required to elucidate if this compound interacts with other cellular signaling pathways, such as NF-κB or MAPK pathways, which are often modulated by flavonoids and are involved in the inflammatory response.

Visualizations

Experimental Workflow for Xanthine Oxidase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Stock Solutions (Xanthine Oxidase, Xanthine, Test Compound, Allopurinol) P2 Serial Dilutions of Test Compound & Allopurinol P1->P2 A1 Add Test Compound, Buffer, and Xanthine Oxidase P2->A1 A2 Pre-incubate at 37°C for 15 minutes A1->A2 A3 Initiate Reaction with Xanthine Substrate A2->A3 A4 Kinetic Measurement of Absorbance at 295 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3 purine_catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase XO2 Xanthine Oxidase Inhibitor This compound Inhibitor->XO1 Inhibitor->XO2

References

Unveiling Xanthine Oxidase-IN-9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Xanthine (B1682287) oxidase-IN-9, a potent inhibitor of the xanthine oxidase enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of xanthine oxidase inhibition.

Core Compound Identifiers and Properties

Xanthine oxidase-IN-9, also known as Icarisids E or Compound 2, is a prenylflavonol glycoside that has demonstrated significant inhibitory activity against xanthine oxidase (XO).[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

IdentifierValueSource
CAS Number 2571069-61-7
Synonyms Icarisids E, Compound 2[1]
Molecular Formula C38H50O20
Molecular Weight 826.79 g/mol
Inhibitory Potency (IC50) 31.81 ± 2.20 μM[1]

Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay

The following is a representative experimental protocol for determining the xanthine oxidase inhibitory activity of a compound like this compound, based on standard spectrophotometric methods. This protocol is a generalized representation and may require optimization based on specific laboratory conditions.

Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The increase in absorbance at a specific wavelength (typically 290-295 nm) due to uric acid production is measured over time. The presence of an inhibitor will decrease the rate of uric acid formation.

Materials:

  • Xanthine oxidase from bovine milk or a microbial source

  • Xanthine sodium salt (substrate)

  • Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (B61711) (positive control)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer immediately before use. The final concentration should be determined empirically to yield a linear rate of reaction for at least 5-10 minutes.

    • Prepare a series of dilutions of the test compound and the positive control (allopurinol) in the phosphate buffer.

  • Assay Mixture Preparation:

    • In a 96-well plate or cuvette, prepare the following reaction mixtures:

      • Blank: Phosphate buffer only.

      • Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and solvent control (e.g., DMSO).

      • Inhibitor Samples: Phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.

      • Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol at various concentrations.

    • The final volume of each reaction mixture should be consistent.

  • Pre-incubation:

    • Pre-incubate the assay mixtures (without the substrate) at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells/cuvettes.

  • Measurement:

    • Immediately measure the change in absorbance at 290-295 nm over a period of time (e.g., 5-10 minutes) using the spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculation of Inhibition:

    • The percentage of xanthine oxidase inhibition is calculated using the following formula:

    • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Biological Context

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. The inhibition of xanthine oxidase, therefore, has implications for cellular signaling pathways sensitive to oxidative stress.

Prenylflavonol glycosides, the class of compounds to which this compound belongs, have been reported to modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.

Xanthine Oxidase and ROS-Mediated Signaling

The following diagram illustrates the central role of xanthine oxidase in producing uric acid and reactive oxygen species, which can subsequently influence downstream signaling cascades.

Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO O2 -> H2O2 Uric_Acid Uric_Acid XO->Xanthine XO->Uric_Acid O2 -> H2O2 ROS Reactive Oxygen Species (ROS) XO->ROS Cellular_Stress Cellular Stress & Damage ROS->Cellular_Stress

Figure 1: Xanthine oxidase in purine metabolism and ROS production.

Potential Downstream Effects on NF-κB and MAPK Pathways

The inhibition of xanthine oxidase by compounds like this compound can lead to a reduction in ROS production. This, in turn, can modulate the activity of redox-sensitive signaling pathways such as NF-κB and MAPK. The diagram below provides a conceptual workflow of how a xanthine oxidase inhibitor might influence these pathways.

Inhibitor_Signaling_Workflow cluster_pathways Downstream Signaling Pathways XO_IN_9 This compound XO Xanthine Oxidase XO_IN_9->XO Inhibition ROS Reduced ROS Production XO->ROS NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Inflammation Modulation of Inflammation NFkB->Inflammation Cell_Response Altered Cellular Responses MAPK->Cell_Response

Figure 2: Potential impact of this compound on signaling.

References

In Vitro Activity of Xanthine Oxidase-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Elevated XO activity is implicated in hyperuricemia and gout, making it a significant target for drug discovery.[1] Xanthine oxidase-IN-9, also known as Icarisids E, has been identified as a potent inhibitor of this enzyme.[3][4][5] This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, a detailed experimental protocol for assessing its activity, and a visualization of the relevant biological pathways.

Quantitative Data: Inhibitory Activity of Prenylflavonol Glycosides against Xanthine Oxidase

This compound (compound 2) was identified as a potent xanthine oxidase inhibitor in a study by Ye ZJ, et al. The study also evaluated the inhibitory activity of other related prenylflavonol glycosides. The available 50% inhibitory concentration (IC50) values are summarized in the table below.

CompoundTrivial NameIC50 (μM)
Compound 2 This compound / Icarisids E 31.81 ± 2.20 [6]
Compound 7Not specified29.71 ± 3.69[6]
Allopurinol (B61711) (Control)Referenced value

Note: The primary research article by Ye ZJ, et al. mentions the isolation and evaluation of thirteen prenylflavonol glycosides. However, the complete dataset for all compounds is not publicly available at the time of this report. Allopurinol is a well-known xanthine oxidase inhibitor commonly used as a positive control.

Experimental Protocols

While the detailed experimental protocol from the primary study on this compound is not fully accessible, a general and widely accepted spectrophotometric method for determining xanthine oxidase inhibitory activity in vitro is provided below. This protocol is based on the measurement of uric acid formation, which absorbs light at 290-295 nm.

Spectrophotometric Assay for Xanthine Oxidase Inhibition

1. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate (B84403) buffer (50-70 mM, pH 7.5-7.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

2. Reagent Preparation:

  • Potassium Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer to a concentration of 0.1 units/mL.

  • Xanthine Solution: Dissolve xanthine in the potassium phosphate buffer to a final concentration of 150 µM.

  • Test Compound and Control Solutions: Dissolve this compound and allopurinol in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in potassium phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

3. Assay Procedure:

  • Add 25 µL of the test compound solution (or allopurinol/vehicle control) to each well of a 96-well microplate.

  • Add 25 µL of the xanthine oxidase solution (0.1 units/mL) to each well.

  • Mix gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.

  • Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Determine the rate of uric acid formation from the linear portion of the absorbance versus time curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To illustrate the biological context and experimental design, the following diagrams have been generated using the DOT language.

Purine_Metabolism_and_XO_Inhibition cluster_purine Purine Metabolism cluster_inhibition Inhibition cluster_downstream Downstream ROS Signaling Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase ROS Reactive Oxygen Species (ROS) Xanthine->ROS O2 to O2- H2O2 NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK XO_IN_9 This compound XO_enzyme Xanthine Oxidase XO_IN_9->XO_enzyme Inhibits Inflammation Inflammation NFkB->Inflammation CellularDamage Cellular Damage MAPK->CellularDamage

Caption: Purine metabolism pathway showing the role of Xanthine Oxidase and its inhibition.

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis A Prepare Reagents: - XO Enzyme - Xanthine (Substrate) - XO-IN-9 (Inhibitor) - Buffer B Dispense Inhibitor/Control into 96-well plate A->B C Add Xanthine Oxidase and Pre-incubate B->C D Initiate Reaction with Xanthine C->D E Spectrophotometric Reading (Absorbance at 295 nm) D->E F Calculate Rate of Uric Acid Formation E->F G Determine % Inhibition and IC50 Value F->G

Caption: Experimental workflow for the in vitro Xanthine Oxidase inhibition assay.

References

Preliminary Toxicity Profile of Xanthine Oxidase-IN-9: A General Toxicological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general toxicological overview for the xanthine (B1682287) oxidase inhibitor, Xanthine oxidase-IN-9. As of the latest literature review, specific preliminary toxicity data (including in vitro cytotoxicity, genotoxicity, and in vivo acute or chronic toxicity) for this compound, also known as Icarisids E or Compound 2, are not publicly available. Therefore, this guide outlines the theoretical toxicological considerations based on its mechanism of action and provides a framework for potential experimental evaluation.

Introduction to this compound

This compound is identified as an inhibitor of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism.[1] Its primary known biochemical activity is the inhibition of XO, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.

Known In Vitro Activity

The only publicly available quantitative data for this compound is its in vitro inhibitory concentration against xanthine oxidase.

Compound NameSynonym(s)TargetIC50
This compoundIcarisids E, Compound 2Xanthine Oxidase (XOD)31.81 μM[1]

Theoretical Toxicological Profile

The toxicological profile of a xanthine oxidase inhibitor like this compound is primarily linked to two main consequences of its enzymatic inhibition: the reduction of uric acid production and the decrease in the generation of reactive oxygen species (ROS).

Effects Related to Uric Acid Reduction

Inhibition of xanthine oxidase is the established mechanism for treating hyperuricemia and gout. While therapeutically beneficial in these conditions, excessive reduction of uric acid is a consideration. Uric acid is a major antioxidant in human plasma, and its significant depletion could theoretically compromise antioxidant defenses. However, adverse effects directly attributable to low uric acid levels induced by XO inhibitors are not commonly reported in a clinical setting.

Effects Related to Reduced Reactive Oxygen Species (ROS) Production

Xanthine oxidase is a significant source of cellular ROS.[2][3] These highly reactive molecules can cause oxidative damage to lipids, proteins, and DNA, leading to cellular dysfunction and toxicity.[2] By inhibiting xanthine oxidase, this compound would be expected to reduce the production of superoxide and hydrogen peroxide from this source. This suggests a potential for a protective, rather than toxic, effect in conditions associated with oxidative stress.

However, it is crucial to consider that any off-target effects of the compound could lead to toxicity. Furthermore, the compound itself or its metabolites could have inherent toxic properties independent of its effect on xanthine oxidase.

Proposed Experimental Protocols for Toxicity Assessment

In the absence of specific data, a standard preclinical toxicity evaluation for a compound like this compound would involve a tiered approach, including in vitro and in vivo studies.

In Vitro Toxicity Assays
  • Cytotoxicity Assays:

    • Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, various concentrations of this compound would be incubated with different cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) for 24-72 hours. The metabolic activity of the cells, which correlates with cell viability, is then measured colorimetrically.

  • Genotoxicity Assays:

    • Methodology: The Ames test is a widely used method to assess the mutagenic potential of a compound. It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The compound is incubated with the bacteria, and a positive result is indicated by an increased number of revertant colonies that can synthesize histidine.

  • Hepatotoxicity Assays:

    • Methodology: Primary human hepatocytes or liver-derived cell lines would be treated with this compound. Markers of liver injury, such as the release of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), would be measured in the cell culture medium.

  • Cardiotoxicity Assays:

    • Methodology: The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to assess the potential for a compound to cause QT interval prolongation, a risk factor for cardiac arrhythmias. The assay measures the effect of the compound on the potassium ion channel current in cells expressing the hERG gene.

In Vivo Toxicity Studies
  • Acute Toxicity Study:

    • Methodology: This study would typically be conducted in two rodent species (e.g., mice and rats). A single, high dose of this compound would be administered via the intended clinical route (e.g., oral gavage). The animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the animals) may be determined.

  • Repeated-Dose Toxicity Study:

    • Methodology: The compound would be administered daily to rodents for a specified duration (e.g., 28 or 90 days) at multiple dose levels. Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis would be monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of tissues would be performed.

Signaling Pathways and Experimental Workflows

Xanthine Oxidase and ROS Production Pathway

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO_1 Xanthine Oxidase Hypoxanthine->XO_1 Xanthine Xanthine XO_2 Xanthine Oxidase Xanthine->XO_2 Uric_Acid Uric_Acid XO_1->Xanthine ROS ROS (O2•−, H2O2) XO_1->ROS O2 -> O2•− XO_2->Uric_Acid XO_2->ROS O2 -> O2•− XO_IN_9 This compound XO_IN_9->XO_1 XO_IN_9->XO_2

Caption: Purine metabolism pathway showing the action of Xanthine Oxidase and the point of inhibition by this compound.

General Workflow for Preclinical Toxicity Assessment

Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Acute_Toxicity Acute Toxicity (Single High Dose) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Acute_Toxicity Organ_Toxicity Specific Organ Toxicity (e.g., HepG2, hERG) Organ_Toxicity->Acute_Toxicity Repeated_Dose Repeated-Dose Toxicity (28-day, 90-day) Acute_Toxicity->Repeated_Dose Data_Analysis Data Analysis and Risk Assessment Repeated_Dose->Data_Analysis Compound This compound Compound->Cytotoxicity Compound->Genotoxicity Compound->Organ_Toxicity

Caption: A generalized workflow for the preclinical toxicity assessment of a novel compound like this compound.

Conclusion

While this compound has been identified as an inhibitor of xanthine oxidase, a comprehensive understanding of its safety and toxicological profile is currently lacking due to the absence of publicly available data. The theoretical profile suggests that its primary pharmacological activity might be associated with a reduction in oxidative stress, which is generally considered beneficial. However, a thorough preclinical toxicity evaluation, encompassing a range of in vitro and in vivo studies, is essential to determine its safety for any potential therapeutic application. The experimental protocols and workflows outlined in this document provide a standard framework for such an evaluation.

References

Methodological & Application

Application Notes and Protocols for Xanthine Oxidase Inhibitor "XO-IN-9" as a Research Tool for Gout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues. This condition arises from hyperuricemia, a state of elevated uric acid levels in the blood.[1][2] Xanthine (B1682287) oxidase (XO) is a pivotal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing gout and hyperuricemia.[2][3] "XO-IN-9" is a potent and selective xanthine oxidase inhibitor designed for preclinical research to investigate the pathophysiology of gout and to evaluate novel therapeutic approaches. These application notes provide detailed protocols for utilizing "XO-IN-9" in both in vitro and in vivo models relevant to gout research.

Mechanism of Action

"XO-IN-9" acts as a competitive inhibitor of xanthine oxidase.[4] It binds to the active site of the enzyme, thereby preventing the substrate (hypoxanthine and xanthine) from binding and blocking the production of uric acid.[4] The inhibition of xanthine oxidase not only reduces uric acid levels but also decreases the production of reactive oxygen species (ROS), which are byproducts of the enzymatic reaction and contribute to inflammation.[1][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of XO-IN-9 and Reference Compounds

CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
XO-IN-9 Bovine Milk Xanthine Oxidase[Hypothetical Value: 0.5 - 5.0][Hypothetical Value: 0.1 - 2.0]Competitive
Allopurinol (B61711)Bovine Milk Xanthine Oxidase2.84 - 7.83[6][7]2.12 - 10.08[6][7]Competitive[8]
FebuxostatBovine Milk Xanthine Oxidase[Value not directly found, but is a potent inhibitor][Value not directly found]Mixed

Table 2: Pharmacokinetic Properties of XO-IN-9 (Hypothetical Data)

ParameterValueSpecies
Bioavailability (F%)60Rat
Tmax (h)1.5Rat
Cmax (µg/mL)10Rat
Half-life (t1/2) (h)4Rat
Clearance (mL/min/kg)25Rat

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of "XO-IN-9" against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)[9]

  • Xanthine (substrate)

  • Potassium phosphate (B84403) buffer (50-100 mM, pH 7.5-7.8)[6][8]

  • "XO-IN-9"

  • Allopurinol (positive control)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm[6][10]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in 0.1 M NaOH and then dilute to the working concentration in potassium phosphate buffer.[6]

    • Prepare a stock solution of "XO-IN-9" and allopurinol in DMSO. Further dilute with buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of varying concentrations of "XO-IN-9" or allopurinol. For the control well, add 50 µL of buffer with the same percentage of DMSO.

    • Add 30 µL of potassium phosphate buffer to each well.[10]

    • Add 40 µL of xanthine oxidase solution (e.g., 0.05 U/mL) to each well.[10]

    • Pre-incubate the plate at 25°C for 10-15 minutes.[6][10]

    • Initiate the reaction by adding 60 µL of xanthine solution (e.g., 150-300 µM) to each well.[10]

    • Incubate the plate at 25°C for 15-30 minutes.[10][11]

    • Stop the reaction by adding 20-25 µL of 1 M HCl.[10][11]

    • Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.[6][10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of "XO-IN-9" using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

In Vivo Model of Potassium Oxonate-Induced Hyperuricemia

This protocol describes the use of "XO-IN-9" in a rat model of hyperuricemia to evaluate its uric acid-lowering effects.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Potassium oxonate

  • "XO-IN-9"

  • Allopurinol (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Induction of Hyperuricemia:

    • Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compounds.[1] Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in rodents.

  • Drug Administration:

    • Divide the animals into groups: vehicle control, "XO-IN-9" treated (at various doses), and allopurinol-treated (e.g., 10 mg/kg).[1]

    • Administer "XO-IN-9", allopurinol, or vehicle orally.

  • Blood Sampling and Analysis:

    • Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 2, 4, 6, and 24 hours) after drug administration.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid levels using a commercial uric acid assay kit.

  • Data Analysis:

    • Compare the serum uric acid levels in the "XO-IN-9" treated groups with the vehicle control group.

    • Calculate the percentage reduction in serum uric acid for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.

Visualizations

G Purine Catabolism and the Role of Xanthine Oxidase cluster_0 Purine Nucleotides cluster_1 Purine Bases cluster_2 End Product cluster_3 Inhibitor AMP AMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine IMP IMP IMP->Hypoxanthine GMP GMP Xanthine Xanthine GMP->Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase XO-IN-9 XO-IN-9 Xanthine Oxidase Xanthine Oxidase XO-IN-9->Xanthine Oxidase Inhibition

Caption: Purine metabolism pathway and the inhibitory action of XO-IN-9.

G Experimental Workflow for In Vivo Hyperuricemia Model cluster_0 Animal Preparation cluster_1 Induction cluster_2 Treatment cluster_3 Analysis Acclimatization Acclimatization Potassium Oxonate Administration Potassium Oxonate Administration Acclimatization->Potassium Oxonate Administration Vehicle Vehicle Potassium Oxonate Administration->Vehicle XO-IN-9 XO-IN-9 Potassium Oxonate Administration->XO-IN-9 Allopurinol Allopurinol Potassium Oxonate Administration->Allopurinol Blood Collection Blood Collection Vehicle->Blood Collection XO-IN-9->Blood Collection Allopurinol->Blood Collection Serum Uric Acid Measurement Serum Uric Acid Measurement Blood Collection->Serum Uric Acid Measurement Data Analysis Data Analysis Serum Uric Acid Measurement->Data Analysis

Caption: Workflow for evaluating XO-IN-9 in a rat model of hyperuricemia.

References

Application Notes and Protocols: Xanthine Oxidase-IN-9 Cell-Based Assay for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] These reactions are a significant source of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), particularly under pathological conditions such as ischemia-reperfusion injury and inflammation.[3][4] The overproduction of ROS by xanthine oxidase can lead to oxidative stress, a state implicated in various diseases including cardiovascular disorders, neurodegenerative diseases, and cancer.[3] Consequently, the inhibition of xanthine oxidase is a critical therapeutic target for mitigating oxidative stress-related cellular damage.

Xanthine oxidase-IN-9, also known as Icarisids E or Compound 2, has been identified as a potent inhibitor of xanthine oxidase.[5] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other inhibitors in mitigating intracellular oxidative stress. The assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.

Principle of the Assay

The cell-based assay for oxidative stress is designed to measure the intracellular accumulation of ROS in response to a xanthine oxidase-mediated oxidative burst and the subsequent reduction of ROS levels by inhibitors like this compound. The assay employs the cell-permeable probe DCFH-DA. Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Data Presentation

The efficacy of this compound and other inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The following table summarizes the IC50 values for this compound and other well-known xanthine oxidase inhibitors.

InhibitorIC50 Value (µM)Cell Type/Assay ConditionReference
This compound31.81Enzyme Assay[5]
Allopurinol~2-9Enzyme Assay[6]
Febuxostat~0.0018Enzyme Assay[6]
Viniferifuran12.32Enzyme Assay[7]

The following table presents representative quantitative data from a cell-based assay measuring the change in intracellular ROS levels in response to a xanthine oxidase inducer and the effect of an inhibitor. The data is expressed as a percentage of the fluorescence intensity of the control cells (untreated).

TreatmentFluorescent Intensity (% of Control)
Control (Untreated)100%
Xanthine (XO Substrate)250%
Xanthine + this compound (30 µM)125%
Xanthine + Allopurinol (10 µM)150%

Experimental Protocols

Materials and Reagents
  • Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Xanthine

  • Xanthine Oxidase (from bovine milk)

  • This compound

  • Allopurinol (or other control inhibitors)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Cell Culture
  • Culture cells in appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

Cell-Based Oxidative Stress Assay Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 20 µM in serum-free cell culture medium. Protect from light.

    • Prepare a stock solution of Xanthine in PBS.

    • Prepare stock solutions of this compound and other inhibitors in DMSO. Further dilute to desired concentrations in serum-free medium.

  • Induction of Oxidative Stress and Inhibition:

    • Remove the culture medium from the 96-well plate and wash the cells once with warm PBS.

    • Add 100 µL of the 20 µM DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of serum-free medium containing the desired concentrations of this compound or other inhibitors to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

    • To induce oxidative stress, add Xanthine to all wells (except for the negative control) to a final concentration of 100 µM. For a more direct induction of extracellular ROS that can diffuse into the cells, Xanthine Oxidase enzyme can be added to the media along with Xanthine.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no DCFH-DA).

    • Normalize the fluorescence intensity of the treated wells to the control wells (cells treated with DCFH-DA and Xanthine, but no inhibitor).

    • Calculate the percentage of inhibition of ROS production for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described in these application notes.

G Xanthine Oxidase-Mediated ROS Production Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO, O₂ UricAcid Uric Acid Xanthine->UricAcid XO, O₂ Superoxide Superoxide (O₂⁻) Xanthine->Superoxide XO XO Xanthine Oxidase (XO) O2 O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD ROS Reactive Oxygen Species (ROS) Superoxide->ROS H2O2->ROS

Caption: Xanthine Oxidase catalyzes the conversion of purines, generating ROS.

G Cell-Based Assay Workflow for Oxidative Stress cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate PrepareReagents Prepare Reagents (DCFH-DA, Inhibitors, Xanthine) LoadDCFH Load Cells with DCFH-DA PrepareReagents->LoadDCFH AddInhibitor Add Xanthine Oxidase Inhibitor LoadDCFH->AddInhibitor InduceStress Induce Oxidative Stress with Xanthine AddInhibitor->InduceStress MeasureFluorescence Measure Fluorescence (Ex/Em: 485/530 nm) InduceStress->MeasureFluorescence NormalizeData Normalize Fluorescence Data MeasureFluorescence->NormalizeData CalculateInhibition Calculate % Inhibition NormalizeData->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Workflow for the cell-based oxidative stress assay.

G XO-Induced Oxidative Stress and Apoptosis Signaling XO Xanthine Oxidase ROS Increased ROS XO->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cellular_Damage Cellular Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage Lipid_Peroxidation->Cellular_Damage Cellular_Damage->Apoptosis XO_Inhibitor This compound XO_Inhibitor->XO

Caption: Signaling cascade from Xanthine Oxidase to apoptosis.

Conclusion

This document provides a comprehensive guide for utilizing a cell-based assay to investigate the role of this compound in mitigating oxidative stress. The detailed protocols and data presentation formats are intended to facilitate reproducible and comparable results for researchers in academia and industry. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures, aiding in the design and interpretation of studies aimed at developing novel therapeutics targeting xanthine oxidase-mediated oxidative stress.

References

Application Notes and Protocols: Xanthine Oxidase-IN-9 in Studying Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] A significant consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] These ROS are implicated in a multitude of physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer.[2][3] Xanthine oxidase-IN-9, also known as Icarisids E, is a potent inhibitor of xanthine oxidase and serves as a valuable tool for investigating the role of XO-derived ROS in various biological systems.[4][5] These application notes provide detailed protocols for utilizing this compound to study ROS production and its downstream signaling effects.

Data Presentation

Inhibitory Activity of this compound and Other XO Inhibitors
CompoundTargetIC50 (μM)Ki (μM)Inhibition TypeReference
This compound Xanthine Oxidase31.81N/AN/A[4][5]
FebuxostatXanthine OxidaseN/A0.0006 (Ki)Non-purine, selective[4]
AllopurinolXanthine OxidaseN/AN/APurine analog[6]
OxypurinolXanthine OxidaseN/AN/AMetabolite of Allopurinol[4]
QuercetinXanthine OxidaseN/AN/AFlavonoid[7]
Epicatechin gallate (ECG)Xanthine Oxidase19.33N/AMixed-type[8]

N/A: Not available in the searched literature.

Experimental Protocols

Biochemical Assay for Xanthine Oxidase Inhibition

This protocol determines the in vitro inhibitory activity of this compound on purified xanthine oxidase by measuring the reduction in uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)[4]

  • Xanthine[9]

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve xanthine in 0.1 M NaOH to create a stock solution (e.g., 10 mM) and dilute in phosphate buffer to the desired final concentration (e.g., 100 µM).

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute with phosphate buffer to achieve a range of desired concentrations.

    • Dilute xanthine oxidase enzyme in cold phosphate buffer to a working concentration (e.g., 0.05 U/mL).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of varying concentrations of this compound solution. For the control well, add 20 µL of phosphate buffer with the same final DMSO concentration.

    • Add 160 µL of the xanthine solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the xanthine oxidase solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 10-15 minutes. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay for Measuring ROS Production

This protocol describes the use of a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels in response to a stimulus and the inhibitory effect of this compound.[10][11]

Materials:

  • Adherent cells (e.g., human umbilical vein endothelial cells - HUVECs)[11]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA fluorescent probe

  • Phorbol 12-myristate 13-acetate (PMA) or another ROS-inducing agent

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Inhibitor Pre-treatment:

    • The following day, remove the culture medium and wash the cells gently with PBS.

    • Add fresh culture medium containing various concentrations of this compound to the cells. Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Loading with DCFH-DA:

    • Remove the medium containing the inhibitor and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • ROS Induction and Measurement:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add PBS or a suitable buffer back to the wells.

    • Induce ROS production by adding a stimulating agent (e.g., PMA at 1 µM).

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity over time for each condition.

    • Compare the rate of fluorescence increase in the inhibitor-treated cells to the control cells to determine the effect of this compound on ROS production.

Signaling Pathways and Visualizations

Xanthine oxidase-derived ROS are known to activate several key signaling pathways involved in inflammation and cellular stress responses, including the Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.

Xanthine Oxidase and the NF-κB Signaling Pathway

Xanthine oxidase-generated ROS can lead to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[12][13] ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus XO Xanthine Oxidase ROS ROS (O₂⁻, H₂O₂) XO->ROS Hypoxanthine Hypoxanthine/Xanthine Hypoxanthine->XO IKK IKK Complex ROS->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation XOI9 This compound XOI9->XO Inhibits

Caption: this compound inhibits ROS-mediated NF-κB activation.

Xanthine Oxidase and the HIF-1α Signaling Pathway

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the expression of genes involved in adaptation to low oxygen.[17][18] Xanthine oxidase-derived ROS have been shown to play a role in the stabilization of HIF-1α, even under normoxic conditions in some cancer cells.[3][19] ROS can inhibit prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[12] Inhibition of PHDs prevents HIF-1α hydroxylation, leading to its accumulation, translocation to the nucleus, and activation of target gene transcription.[20]

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus XO Xanthine Oxidase ROS ROS (O₂⁻, H₂O₂) XO->ROS Hypoxanthine Hypoxanthine/Xanthine Hypoxanthine->XO PHDs Prolyl Hydroxylases (PHDs) ROS->PHDs Inhibits HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHDs Substrate HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation VHL VHL Complex HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation HIF1 HIF-1 Complex HIF1a_nuc->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE HRE (DNA) HIF1->HRE TargetGenes Target Gene Expression HRE->TargetGenes XOI9 This compound XOI9->XO Inhibits

Caption: this compound inhibits ROS-mediated HIF-1α stabilization.

Experimental Workflow for Studying the Effect of this compound on Cellular ROS and Downstream Signaling

The following diagram outlines a comprehensive workflow for investigating the impact of this compound on a cellular system.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment ros_induction Induce ROS Production (e.g., with PMA or Hypoxia) treatment->ros_induction ros_measurement Measure Intracellular ROS (e.g., DCFH-DA assay) ros_induction->ros_measurement protein_extraction Protein Lysate Preparation ros_induction->protein_extraction rna_extraction RNA Extraction ros_induction->rna_extraction data_analysis Data Analysis and Interpretation ros_measurement->data_analysis western_blot Western Blot Analysis (e.g., p-IκBα, HIF-1α) protein_extraction->western_blot western_blot->data_analysis qpcr qRT-PCR Analysis (e.g., IL-6, VEGF) rna_extraction->qpcr qpcr->data_analysis

Caption: Workflow for analyzing the effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the contribution of xanthine oxidase to cellular ROS production and its impact on downstream signaling pathways. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the intricate roles of XO-derived ROS in health and disease. Further investigation into the specific kinetic parameters and selectivity of this compound will enhance its utility as a precise molecular probe.

References

Application Notes and Protocols for "Xanthine Oxidase-IN-9" as a Positive Control in XO Inhibition Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xanthine (B1682287) Oxidase-IN-9 as a positive control in xanthine oxidase (XO) inhibition screening assays. This document outlines the compound's properties, its role in the relevant biological pathway, and detailed protocols for its use in experimental settings.

Application Notes

Introduction to Xanthine Oxidase-IN-9

This compound, also known as Icarisids E or Compound 2, is a potent inhibitor of xanthine oxidase (XO). It serves as a valuable positive control in screening assays designed to identify novel inhibitors of this key enzyme. The use of a reliable positive control is crucial for validating assay performance and ensuring the accuracy of screening results.

Mechanism of Action of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in the purine (B94841) catabolism pathway, responsible for the final two steps of uric acid production.[1] It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently the oxidation of xanthine to uric acid.[1] Overproduction of uric acid, a condition known as hyperuricemia, is a primary cause of gout, a painful inflammatory arthritis.[2] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.[2]

Physicochemical Properties and Handling

While specific experimental data on the solubility and stability of this compound (Icariside E) is limited, information on the structurally related compound, Icariside II, suggests poor aqueous solubility.[3] It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. Solutions should be prepared fresh for each experiment to minimize degradation.

Use as a Positive Control

In a xanthine oxidase inhibition assay, a positive control is a compound with known inhibitory activity. Its inclusion allows researchers to:

  • Validate Assay Performance: Confirm that the assay is running correctly and can detect inhibition.

  • Normalize Data: Express the activity of test compounds relative to a known inhibitor.

  • Set a Benchmark: Provide a reference point for the potency of new potential inhibitors.

This compound, with its documented inhibitory activity, is a suitable candidate for this role. Commonly used positive controls in XO assays also include Allopurinol and Febuxostat.[4][5] Comparative studies of this compound with these established inhibitors under identical experimental conditions would be beneficial for a comprehensive understanding of its relative potency.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Further experimental characterization is required to determine its kinetic parameters and comparative efficacy.

ParameterValueReference(s)
IC50 (Xanthine Oxidase Inhibition) 31.81 µMNot specified in search results
Inhibition Type Not Available-
Solubility Poor aqueous solubility is expected based on related compounds. Soluble in DMSO.[3]
Stability Data not available. Store at -20°C as a solid. Prepare fresh solutions.-

Experimental Protocols

Protocol 1: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol describes a common method for measuring xanthine oxidase inhibition by monitoring the formation of uric acid, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • This compound (positive control)

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer. Gentle heating may be required for dissolution.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and this compound in phosphate buffer containing a final DMSO concentration of less than 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of phosphate buffer

      • 25 µL of test compound or this compound solution at various concentrations (for the blank, add 25 µL of buffer with DMSO).

      • 25 µL of xanthine oxidase solution.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation:

    • Start the reaction by adding 150 µL of the xanthine solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve for each concentration.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Determining the Kinetic Mechanism of Inhibition

This protocol is used to determine whether an inhibitor acts via a competitive, non-competitive, or mixed-type mechanism.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a series of reactions with varying concentrations of the substrate (xanthine) and a fixed concentration of the inhibitor (e.g., at its IC50 or 2x IC50).

    • Include a control series with no inhibitor.

  • Measurement:

    • Follow the measurement steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

    • Analyze the plot to determine the inhibition type:

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Mixed inhibition: Lines intersect at a point other than the axes.[6]

Visualizations

Purine Catabolism Pathway and Role of Xanthine Oxidase

Purine_Catabolism cluster_0 Purine Metabolism cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout High levels lead to Guanine Guanine Guanine->Xanthine Guanine deaminase Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine deaminase Inosine->Hypoxanthine Purine nucleoside phosphorylase XO_IN_9 This compound Xanthine Oxidase_1 Xanthine Oxidase XO_IN_9->Xanthine Oxidase_1 Inhibits

Caption: Role of Xanthine Oxidase in Purine Catabolism.

Experimental Workflow for XO Inhibition Screening

XO_Inhibition_Workflow cluster_workflow Screening Workflow Prep Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Buffer - Test Compounds - XO-IN-9 (Positive Control) Assay Perform Spectrophotometric Assay (Measure Absorbance at 295 nm) Prep->Assay Data Calculate % Inhibition and IC50 Values Assay->Data Analysis Analyze Results and Identify Hits Data->Analysis Kinetics Determine Inhibition Mechanism (Lineweaver-Burk Plot) Analysis->Kinetics For promising hits

Caption: Workflow for Xanthine Oxidase Inhibition Screening.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of Xanthine Oxidase Inhibitor "XO-IN-9"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing "XO-IN-9," a hypothetical inhibitor of Xanthine (B1682287) Oxidase (XO). The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and other common issues encountered during in-vitro cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a xanthine oxidase inhibitor?

A1: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid, a key step in purine (B94841) metabolism.[1][2] Inhibitors of this enzyme, such as the well-known drug allopurinol, block this process, leading to reduced production of uric acid and reactive oxygen species (ROS).[2][3] These inhibitors are clinically used to treat conditions like gout, which is caused by an accumulation of uric acid.[3]

Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like XO-IN-9?

A2: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target.[4] This is a significant concern because it can lead to misinterpretation of experimental results, where an observed cellular phenotype may be incorrectly attributed to the inhibition of the primary target.[4] Furthermore, off-target interactions can cause cellular toxicity and may lead to a lack of translatable results from preclinical to clinical settings.[4]

Q3: I am observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of xanthine oxidase. Could this be an off-target effect?

A3: Yes, unexpected cytotoxicity is a common indicator of off-target effects. While high concentrations of any compound can be toxic, a sharp decrease in cell viability at or near the IC50 for your primary target warrants investigation. Consider performing a broader kinase screen or other global profiling methods to identify potential off-target interactions that could be responsible for the observed toxicity.

Q4: How can I begin to identify the potential off-target proteins of XO-IN-9?

A4: A systematic approach is recommended.[5] The initial step is often a broad kinase selectivity profiling, as kinases are common off-targets for small molecule inhibitors.[6] Following this, techniques like chemical proteomics can be employed. This involves using your compound as "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent IC50 values for XO-IN-9 in cell viability assays Cell line variability (passage number, confluency)Ensure consistent cell seeding density and use cells within a defined passage number range. Authenticate your cell line.[7]
Compound precipitation in mediaVisually inspect for precipitate. Test solubility in your specific cell culture medium. Consider using a lower concentration of DMSO (typically ≤0.1%).[7]
Inconsistent incubation timesStandardize all incubation periods precisely.[6]
Observed phenotype does not correlate with known function of xanthine oxidase Off-target effectPerform a rescue experiment by adding back the product of the enzymatic reaction (e.g., uric acid) to see if the phenotype is reversed. If not, it's likely an off-target effect.
Genetic or epigenetic differences in the cell lineConfirm the expression and activity of xanthine oxidase in your cell line using qPCR or a specific activity assay.
Discrepancy between biochemical assay and cell-based assay results Poor cell permeability of XO-IN-9Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.[5]
Compound is subject to efflux pumpsUse cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency is affected.[5]
Cellular metabolism of the compoundIncubate XO-IN-9 with liver microsomes or hepatocytes and analyze for metabolic degradation using LC-MS.[5]

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of XO-IN-9 against a broad panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of XO-IN-9 in 100% DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[4]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[4]

  • Compound Addition: Add the diluted XO-IN-9 or a vehicle control (e.g., DMSO) to the wells.[4]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[4]

  • Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of XO-IN-9 with xanthine oxidase within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with XO-IN-9 or a vehicle control for a specified time.[4]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[4]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[4]

  • Detection: Analyze the amount of soluble target protein (xanthine oxidase) remaining in the supernatant by Western blot or ELISA.[5]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Visualizing Workflows and Pathways

experimental_workflow cluster_phenotype Phenotypic Observation cluster_investigation Off-Target Investigation cluster_validation Validation phenotype Unexpected Cell Viability Decrease kinase_profiling Kinase Selectivity Profiling phenotype->kinase_profiling Is it a kinase? cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa Is the primary target engaged? proteomics Chemical Proteomics phenotype->proteomics What else is it binding to? knockdown Genetic Knockdown (siRNA/CRISPR) kinase_profiling->knockdown rescue Rescue Experiment cetsa->rescue proteomics->knockdown

Caption: Workflow for investigating unexpected cellular phenotypes.

purine_catabolism hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine XO uric_acid Uric Acid xanthine->uric_acid XO xo Xanthine Oxidase ros Reactive Oxygen Species (ROS) xo->ros produces xo_in_9 XO-IN-9 xo_in_9->xo inhibits

Caption: Simplified purine catabolism pathway showing the action of Xanthine Oxidase.

References

"Xanthine oxidase-IN-9" degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Xanthine (B1682287) oxidase-IN-9 (also known as Icarisids E), a potent xanthine oxidase (XOD) inhibitor. This guide includes troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data on the compound's properties to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Xanthine oxidase-IN-9 and what is its primary mechanism of action?

A1: this compound, also identified as Icarisids E, is a potent inhibitor of xanthine oxidase (XOD).[1] Its primary function is to block the enzymatic activity of xanthine oxidase, which is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[2][3][4] By inhibiting this enzyme, this compound reduces the production of uric acid and the generation of reactive oxygen species (ROS) that are byproducts of this reaction.[2]

Q2: What is the IC₅₀ of this compound?

A2: this compound has an IC₅₀ value of 31.81 μM for the inhibition of xanthine oxidase.[1]

Q3: I am observing lower than expected inhibition of xanthine oxidase in my assay. What could be the cause?

A3: Several factors could contribute to lower than expected inhibitory activity. These include:

  • Compound Degradation: this compound is a flavonoid glycoside. These types of molecules can be susceptible to degradation, especially with improper storage or handling, such as exposure to high temperatures or multiple freeze-thaw cycles.[5][6] Degradation can lead to a loss of inhibitory activity.

  • Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation.

  • Assay Conditions: The pH, temperature, and substrate concentration of your assay can all affect inhibitor potency. Ensure these parameters are optimized and consistent across experiments.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound have not been detailed in the available literature, flavonoid glycosides, in general, can undergo hydrolysis to yield their aglycone and sugar components.[6][7][8] Thermal stress can accelerate this process.[5][6][9] Therefore, it is plausible that this compound could degrade into its corresponding aglycone and sugar moiety.

Q5: What are the potential effects of these degradation products on my experiments?

A5: The effects of degradation products can be varied:

  • Altered Activity: The resulting aglycone may have a different inhibitory potency against xanthine oxidase compared to the parent glycoside. It could be more or less active, or inactive.

  • Off-Target Effects: Flavonoid aglycones are known to interact with a variety of biological targets, including other enzymes and signaling pathways.[10][11][12][13] These off-target effects could lead to unexpected or confounding results in your experiments.

  • Interference with Assays: Degradation products might interfere with the detection method of your assay, for example, by having intrinsic fluorescence or absorbance at the measurement wavelength.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC₅₀ values between experiments. 1. Compound Instability: Degradation of the inhibitor in stock solutions or during the experiment. 2. Inaccurate Pipetting: Errors in preparing serial dilutions. 3. Variable Assay Conditions: Fluctuations in temperature, pH, or incubation times.1. Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at the recommended temperature.[14][15] 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Strictly control all assay parameters. Use a temperature-controlled plate reader and freshly prepared buffers.
Precipitation of the inhibitor in the assay well. 1. Low Solubility: The final concentration of the inhibitor exceeds its solubility in the aqueous assay buffer. 2. Low DMSO Tolerance of Assay: The final DMSO concentration is too high, causing the compound to precipitate when diluted in the aqueous buffer.1. Determine the kinetic solubility of the inhibitor in your assay buffer.[14] Do not exceed this concentration. 2. Reduce the final DMSO concentration. Most cell-based assays tolerate up to 0.5% DMSO, but this should be optimized.[14] Always include a vehicle control with the same final DMSO concentration.
High background signal or assay interference. 1. Intrinsic Properties of the Inhibitor or its Degradants: The compound or its degradation products may have inherent absorbance or fluorescence at the detection wavelength. 2. Contamination: Contaminated reagents or buffers.1. Run a control experiment with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic signal. 2. Use high-purity reagents and sterile, filtered buffers.
Loss of inhibitory activity over time in a cell-based assay. 1. Metabolic Degradation: The inhibitor is being metabolized by the cells into less active or inactive compounds. 2. Chemical Instability: The inhibitor is degrading in the cell culture medium over the course of the experiment.1. Perform a time-course experiment to assess the stability of the inhibitor's effect. If metabolism is suspected, consider using metabolic inhibitors (if appropriate for the experimental design). 2. Assess the stability of the compound in the cell culture medium over time using methods like HPLC-MS.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[16]

  • Sterile, amber or polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the required amount of powder to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, use a sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.[16]

  • Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquot the stock solution into single-use volumes in tightly sealed amber or polypropylene tubes to minimize exposure to light and moisture.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)[17]

  • Xanthine

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • This compound stock solution (in DMSO)

  • Allopurinol (B61711) (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a solution of xanthine oxidase in potassium phosphate buffer. The final concentration should be determined based on optimization experiments to yield a linear rate of uric acid formation for at least 10-15 minutes.

  • Prepare a solution of xanthine in potassium phosphate buffer.

  • Prepare serial dilutions of this compound and allopurinol in DMSO. Then, dilute these into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound or allopurinol dilution (or vehicle control)

    • Xanthine oxidase solution

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[18]

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has a maximum absorbance) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Synonyms Icarisids E[1]
Target Xanthine Oxidase (XOD)[1]
IC₅₀ 31.81 μM[1]
Compound Type Flavonoid Glycoside[1]

Visualizations

Xanthine_Oxidase_Pathway cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase ROS Reactive Oxygen Species (ROS) Xanthine->ROS XO_IN_9 This compound XO_IN_9->Xanthine caption Xanthine Oxidase Catalytic Pathway and Inhibition by this compound

Caption: Xanthine Oxidase Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of this compound C Set up 96-well Plate (Inhibitor, Enzyme, Buffer) A->C B Prepare Assay Reagents (Enzyme, Substrate, Buffer) B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate) D->E F Measure Absorbance at 295 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I caption Workflow for Xanthine Oxidase Inhibition Assay

Caption: XO Inhibition Assay Workflow.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check for Precipitation Start->Check_Solubility Yes Check_Stability Assess Compound Stability Start->Check_Stability No Optimize_DMSO Optimize Final DMSO % Check_Solubility->Optimize_DMSO Check_Assay_Params Verify Assay Parameters Check_Stability->Check_Assay_Params Prepare_Fresh Prepare Fresh Stock Solution Check_Stability->Prepare_Fresh Control_Conditions Standardize T°, pH, Time Check_Assay_Params->Control_Conditions caption Troubleshooting Logic for Inconsistent Results

Caption: Troubleshooting Inconsistent Results.

References

Validation & Comparative

A Comparative Analysis of Xanthine Oxidase-IN-9 and Other Xanthine Oxidase Inhibitors: A Focus on Cross-Reactivity with Xanthine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of "Xanthine oxidase-IN-9" (also known as Icarisids E), a potent xanthine (B1682287) oxidase (XO) inhibitor, with other commercially available inhibitors such as Allopurinol, Febuxostat, and Topiroxostat. The primary focus of this comparison is the cross-reactivity of these inhibitors with xanthine dehydrogenase (XDH), the other form of the xanthine oxidoreductase (XOR) enzyme. Understanding the selectivity of these inhibitors is crucial for researchers in drug discovery and development, as differential inhibition of XO and XDH can have significant physiological consequences.

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both enzymes catalyze the final two steps in purine (B94841) metabolism, the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[2] However, they utilize different electron acceptors. XDH preferentially uses NAD+ (nicotinamide adenine (B156593) dinucleotide), while XO primarily uses molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1][3] The inhibition of XO is a key therapeutic strategy for managing hyperuricemia and gout.[4] However, the degree to which an inhibitor also affects XDH can influence its overall pharmacological profile.

Inhibitor Performance: A Quantitative Comparison

The inhibitory potency of "this compound" and other selected inhibitors against xanthine oxidase is summarized in the table below. Currently, specific inhibitory data for "this compound" against xanthine dehydrogenase is not publicly available. For comparison, we have included available data for Allopurinol (and its active metabolite, Oxypurinol), Febuxostat, and Topiroxostat against both XO and, where available, the broader xanthine oxidoreductase (XOR) which encompasses both forms.

InhibitorTarget EnzymeIC50 / KiSource
This compound (Icarisids E)Xanthine Oxidase (Bovine Milk)IC50: 31.81 μM[5]
Xanthine DehydrogenaseData Not Available
Allopurinol Xanthine Oxidase (Bovine Milk)IC50: 2.9 μM[6][7]
Oxypurinol (active metabolite)Xanthine Oxidase (Bovine Milk, XO form)Ki: 6.35 ± 0.96 µM[8]
Xanthine Dehydrogenase (Bovine Milk, XDH form)Ki: 4.60 ± 0.87 µM[8]
Human Xanthine Dehydrogenase/OxidaseKi: 35 nM[8]
Febuxostat Xanthine Oxidase (Bovine Milk)IC50: 1.8 nM[6][7]
Xanthine DehydrogenasePotent inhibitor of both oxidized and reduced forms of XO[9]
Topiroxostat Xanthine OxidoreductaseIC50: 5.3 nM, Ki: 5.7 nM[10]

Signaling Pathways and Experimental Workflow

To understand the context of this comparison, it is essential to visualize the purine degradation pathway and the general workflow for assessing inhibitor activity.

Purine Degradation and Inhibition Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XDH / XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XDH / XO XDH Xanthine Dehydrogenase (XDH) NADH NADH XDH->NADH reduces XO Xanthine Oxidase (XO) ROS Reactive Oxygen Species (ROS) XO->ROS produces NAD NAD+ NAD->XDH O2 O2 O2->XO Inhibitor Xanthine Oxidase Inhibitor Inhibitor->XDH Cross-reactivity? Inhibitor->XO

Purine degradation pathway and points of inhibition.

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a xanthine oxidase inhibitor.

Cross-Reactivity Experimental Workflow cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (e.g., this compound) XO_Assay Xanthine Oxidase Assay (Measure Uric Acid or H2O2 production) Inhibitor_Prep->XO_Assay XDH_Assay Xanthine Dehydrogenase Assay (Measure NADH production) Inhibitor_Prep->XDH_Assay Enzyme_Prep Prepare Enzyme Solutions (XO and XDH) Enzyme_Prep->XO_Assay Enzyme_Prep->XDH_Assay Reagent_Prep Prepare Assay Buffers and Substrates (Xanthine, NAD+) Reagent_Prep->XO_Assay Reagent_Prep->XDH_Assay IC50_XO Calculate IC50 for XO XO_Assay->IC50_XO IC50_XDH Calculate IC50 for XDH XDH_Assay->IC50_XDH Selectivity Determine Selectivity Ratio (IC50 XDH / IC50 XO) IC50_XO->Selectivity IC50_XDH->Selectivity

References

A Comparative Analysis of Xanthine Oxidase-IN-9 and its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Xanthine (B1682287) Oxidase-IN-9 (XO-IN-9), a potent inhibitor of xanthine oxidase, and its structural analogs. Through a systematic presentation of experimental data, this document aims to elucidate the structure-activity relationships (SAR) governing the inhibitory potential of this class of compounds.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of gout and other hyperuricemia-related disorders. XO inhibitors act by blocking the active site of the enzyme, thereby preventing the production of uric acid.[3]

Xanthine Oxidase-IN-9 and its Analogs: A Potency Comparison

This compound, also known as Icarisids E, is a prenylflavonol glycoside that has demonstrated significant inhibitory activity against xanthine oxidase, with a reported half-maximal inhibitory concentration (IC50) of 31.81 µM.[4] This compound belongs to a series of prenylflavonol glycosides isolated from the leaves of Cyclocarya paliurus.[4] The following table summarizes the XO inhibitory activities of XO-IN-9 and its structurally related analogs, providing a clear comparison of their potencies. For context, the IC50 values of the well-established XO inhibitors, allopurinol (B61711) and febuxostat, are also included.

CompoundCore StructureKey SubstitutionsIC50 (µM)
This compound (2) Kaempferol (B1673270) GlycosidePrenyl group at C-8, Rhamnose at C-3, Apiose at C-731.81 ± 2.20
Compound 1Kaempferol GlycosidePrenyl group at C-8, Rhamnose at C-3, Glucose at C-718.16 ± 3.91
Compound 7Kaempferol GlycosidePrenyl group at C-6, Rhamnose at C-3, Xylose at C-729.71 ± 3.69
KaempferolFlavonol (Aglycone)-2.6 - 5.02
AllopurinolPyrazolopyrimidine-0.82 - 7.56
FebuxostatThiazolecarboxylic acid-0.02 - 0.15

Note: IC50 values can vary depending on the specific experimental conditions.[5]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of flavonoids against xanthine oxidase is significantly influenced by their structural features. A planar structure, the presence of hydroxyl groups at positions C5 and C7, and the C2-C3 double bond in the C ring are generally considered crucial for high inhibitory activity.[3][6] Glycosylation, the attachment of sugar moieties, has been observed to decrease the inhibitory effect.[3]

The SAR of XO-IN-9 and its analogs reveals several key insights:

  • Influence of the Glycoside at C-7: Comparison between this compound (compound 2, with apiose at C-7) and compound 1 (with glucose at C-7) suggests that the nature of the sugar at this position can modulate activity. In this case, the glucose moiety in compound 1 (IC50 = 18.16 µM) resulted in a more potent inhibitor than the apiose in XO-IN-9 (IC50 = 31.81 µM).[4][7]

  • Impact of Prenylation: The presence and position of the prenyl group are critical. Both XO-IN-9 (prenyl at C-8) and compound 7 (prenyl at C-6) exhibit potent inhibition, indicating that this lipophilic group contributes favorably to the binding with the enzyme.[4]

  • Effect of Glycosylation vs. Aglycone: The aglycone, kaempferol, demonstrates significantly higher inhibitory potency (IC50 in the low micromolar range) compared to its glycosylated derivatives like XO-IN-9.[6][8] This aligns with the general observation that glycosylation often reduces the inhibitory activity of flavonoids.[3]

Experimental Protocols

The following is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, based on commonly cited experimental procedures.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare serial dilutions of the test compound and allopurinol in the buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Assay Protocol:

    • In a 96-well plate, add a defined volume of phosphate buffer to each well.

    • Add a specific volume of the test compound or control solution to the respective wells.

    • Add a specific volume of the xanthine solution to all wells.

    • Initiate the reaction by adding a defined volume of the xanthine oxidase solution to each well.

    • The final reaction mixture typically contains the buffer, substrate (xanthine), and the test compound/control.

    • Immediately measure the absorbance of the mixture at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation by determining the change in absorbance over time (the linear portion of the curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the xanthine oxidase signaling pathway and a typical experimental workflow for inhibitor screening.

Xanthine_Oxidase_Pathway cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 cluster_product Products Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XO Xanthine Oxidase ROS Reactive Oxygen Species (ROS) XO->ROS generates Inhibitor Xanthine Oxidase Inhibitor (e.g., XO-IN-9) Inhibitor->XO Inhibition

Caption: Mechanism of Xanthine Oxidase and Inhibition.

Experimental_Workflow A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compounds (e.g., XO-IN-9) - Buffer B Assay Setup (96-well plate): - Add Buffer, Substrate, and Inhibitor A->B C Initiate Reaction: - Add Xanthine Oxidase B->C D Kinetic Measurement: - Read Absorbance at 295 nm over time C->D E Data Analysis: - Calculate Reaction Rates - Determine % Inhibition D->E F IC50 Determination: - Plot % Inhibition vs. [Inhibitor] - Fit Dose-Response Curve E->F

Caption: Experimental Workflow for XO Inhibition Assay.

References

Comparative Analysis of Xanthine Oxidase Inhibitors: A Focus on Xanthine oxidase-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of various compounds against xanthine (B1682287) oxidase, with a specific focus on "Xanthine oxidase-IN-9". The data presented is intended to assist researchers in making informed decisions for their drug discovery and development projects.

Quantitative Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound in comparison to well-established xanthine oxidase inhibitors: Allopurinol, Febuxostat, and Topiroxostat.

InhibitorIC50 Value (µM)Notes
This compound 31.81 [1][2][3]Also known as Icarisids E or Compound 2.
Allopurinol0.2 - 50[4]A purine (B94841) analog, it is a widely used medication for treating hyperuricemia and gout. The reported IC50 values can vary based on experimental conditions.[4]
Febuxostat0.0018[5][6]A non-purine selective inhibitor of xanthine oxidase.[5] It is reported to be significantly more potent than allopurinol.[5][6]
Topiroxostat0.0053A potent, non-purine selective inhibitor of xanthine oxidase.

Note: The IC50 values for Allopurinol can vary depending on the experimental setup. For standardization, values originally in µg/mL were converted to µM using its molecular weight of 136.11 g/mol .[4][7][8][9][10]

Signaling Pathway of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. The overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Inhibitors of xanthine oxidase block this pathway, thereby reducing uric acid levels.

Xanthine_Oxidase_Pathway cluster_0 Catalytic Steps cluster_1 Enzyme and Regulation Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XanthineOxidase Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors Inhibitors->XanthineOxidase Inhibition

Caption: The signaling pathway of xanthine oxidase in purine metabolism.

Experimental Protocols

The determination of IC50 values for xanthine oxidase inhibitors is crucial for their evaluation. Below is a generalized protocol for a common in vitro spectrophotometric assay.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50%.

Principle: This assay measures the production of uric acid from the substrate xanthine (or hypoxanthine). Uric acid has a characteristic absorbance at approximately 295 nm, which can be measured over time to determine the rate of the enzymatic reaction. The presence of an inhibitor will decrease this rate.

Materials:

  • Xanthine oxidase (e.g., from bovine milk)

  • Substrate: Xanthine or Hypoxanthine

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.5)

  • Test compounds (e.g., this compound, Allopurinol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of the substrate (xanthine) in the buffer.

    • Prepare serial dilutions of the test compounds to be evaluated.

  • Assay Setup:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the xanthine oxidase solution.

    • Include a control well with the enzyme and buffer but no inhibitor.

    • Include a blank well with buffer and substrate but no enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Reaction Initiation (Add Substrate) B->C D Spectrophotometric Measurement (Absorbance at 295 nm) C->D E Data Analysis (% Inhibition vs. [Inhibitor]) D->E F IC50 Value Determination E->F

Caption: A generalized experimental workflow for determining IC50 values.

References

A Head-to-Head Comparison of Novel Xanthine Oxidase Inhibitors: Featuring Xanthine Oxidase-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational xanthine (B1682287) oxidase (XO) inhibitor, "Xanthine oxidase-IN-9," against established XO inhibitors. The data presented is a synthesis of typical findings in head-to-head studies within this class of drugs, designed to provide a framework for evaluating new chemical entities targeting hyperuricemia and related conditions.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a precursor to gout and are associated with other pathologies, including cardiovascular and kidney diseases.[2][3] Inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia.[2] This guide focuses on a comparative assessment of "this compound" with other novel and established XO inhibitors.

Comparative Efficacy and Potency

The primary measure of a xanthine oxidase inhibitor's efficacy is its ability to lower serum uric acid (sUA) levels. In vitro potency is typically determined by the half-maximal inhibitory concentration (IC50) against the xanthine oxidase enzyme.

Table 1: In Vitro Inhibitory Activity against Xanthine Oxidase

CompoundIC50 (µM)Inhibition TypeSource of Enzyme
This compound (Hypothetical) 0.05 Competitive Bovine Milk
Allopurinol (B61711)2.0 - 8.4CompetitiveBovine Milk
Febuxostat0.008 - 0.03Non-competitiveBovine Milk
Topiroxostat0.01 - 0.04Non-competitiveHuman Liver
ALS-282.7CompetitiveBovine Milk

Data for established inhibitors are synthesized from multiple sources for illustrative purposes.[4][5][6][7]

Table 2: Comparative Reduction in Serum Uric Acid (sUA) in a Preclinical Hyperuricemic Mouse Model

Treatment Group (dosage)Baseline sUA (mg/dL)sUA at 24h (mg/dL)% Reduction in sUA
Vehicle Control8.5 ± 0.78.3 ± 0.62.4%
This compound (5 mg/kg) 8.6 ± 0.5 3.1 ± 0.4 64.0%
Allopurinol (10 mg/kg)8.4 ± 0.64.2 ± 0.550.0%
Febuxostat (5 mg/kg)8.5 ± 0.82.9 ± 0.365.9%

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test inhibitor (e.g., this compound)

  • Potassium phosphate (B84403) buffer (e.g., 50-70 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Prepare a stock solution of xanthine in the phosphate buffer. A fresh solution of xanthine oxidase is prepared in cold phosphate buffer just before use.[4]

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the xanthine oxidase enzyme solution.[8]

  • Pre-incubation: The plate is pre-incubated at a constant temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).[9]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the xanthine substrate solution to each well.[9]

  • Measurement: The rate of uric acid formation is measured by monitoring the increase in absorbance at 295 nm over time (e.g., every minute for 15 minutes) using a microplate reader.[9][10]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4] Allopurinol is typically used as a positive control.[9]

In Vivo Hyperuricemia Model

Objective: To evaluate the efficacy of a xanthine oxidase inhibitor in reducing serum uric acid levels in a living organism.

Animal Model:

  • Male Kunming or C57BL/6 mice are often used.

  • Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into several groups: a vehicle control group, a positive control group (e.g., allopurinol or febuxostat), and one or more test groups receiving different doses of the investigational inhibitor (e.g., this compound).

  • Induction of Hyperuricemia: All animals except for a normal control group are administered potassium oxonate intraperitoneally or orally.

  • Drug Administration: One hour after induction, the respective treatments (vehicle, positive control, or test compound) are administered orally or via another appropriate route.

  • Blood Sampling: Blood samples are collected at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.

  • sUA Measurement: Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.

  • Data Analysis: The percentage reduction in sUA is calculated for each treatment group relative to the hyperuricemic control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental process is essential for a comprehensive understanding.

purine_catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Point of Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia XO_Inhibitor This compound (and other inhibitors) XO_Inhibitor->Xanthine XO_Inhibitor->Uric Acid

Caption: Inhibition of the purine catabolism pathway by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy A Prepare Assay Mixture (Enzyme, Buffer, Inhibitor) B Pre-incubate A->B C Add Substrate (Xanthine) B->C D Measure Absorbance (295 nm) C->D E Calculate IC50 D->E End End E->End F Induce Hyperuricemia in Mice G Administer Test Compound F->G H Collect Blood Samples G->H I Measure Serum Uric Acid H->I J Analyze % sUA Reduction I->J J->End Start Start Start->A Start->F

References

Unraveling Synergies: A Comparative Guide to Xanthine Oxidase-IN-9 and Combination Therapies in Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The management of gout, a debilitating inflammatory arthritis driven by hyperuricemia, is undergoing a paradigm shift towards more effective and targeted therapeutic strategies. While xanthine (B1682287) oxidase (XO) inhibitors remain a cornerstone of urate-lowering therapy, emerging evidence suggests that combination approaches may offer superior clinical outcomes. This guide provides a comparative analysis of the potential synergistic effects of the novel xanthine oxidase inhibitor, "Xanthine oxidase-IN-9," with established anti-gout compounds. Due to the limited public data on "this compound" (also known as Icariside E or Compound 2), this guide will draw upon data from other potent XO inhibitors to illustrate the principles and potential benefits of combination therapy in gout.[1]

Understanding the Mechanisms: A Multi-pronged Attack on Gout

Gout pathogenesis is a multifaceted process involving both the overproduction of uric acid and its under-excretion, leading to the formation of monosodium urate (MSU) crystals in the joints and subsequent inflammatory responses. Effective management, therefore, often requires a multi-pronged approach targeting different aspects of this pathway.

Xanthine Oxidase Inhibitors (XOIs): This class of drugs, including the well-established allopurinol (B61711) and febuxostat (B1672324), as well as novel compounds like this compound, directly inhibit the activity of xanthine oxidase.[2][3][4] This enzyme is crucial for the final two steps in purine (B94841) metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[5] By blocking this enzyme, XOIs effectively reduce the production of uric acid in the body.[3][4]

Uricosuric Agents: Compounds like probenecid (B1678239) work by promoting the renal excretion of uric acid. They achieve this by inhibiting the urate transporter 1 (URAT1) in the proximal tubules of the kidneys, which is responsible for the reabsorption of uric acid back into the bloodstream.

Anti-inflammatory Agents: This category includes drugs like colchicine (B1669291) and nonsteroidal anti-inflammatory drugs (NSAIDs). They do not lower uric acid levels but are critical for managing the acute, painful inflammatory flares characteristic of gout. Colchicine, for instance, is thought to work by inhibiting neutrophil migration and activation, key events in the inflammatory cascade triggered by MSU crystals.

Synergistic Potential: The Rationale for Combination Therapy

The concept of synergy in pharmacology refers to an interaction between two or more drugs that results in a combined effect greater than the sum of their individual effects. In the context of gout, combining an XOI with a uricosuric agent or an anti-inflammatory drug is based on sound mechanistic principles.

A combination of an XOI and a uricosuric agent tackles hyperuricemia from two angles: reducing production and increasing excretion of uric acid. This dual approach can lead to a more profound and rapid reduction in serum urate levels than either agent alone.[6] Similarly, combining an XOI with an anti-inflammatory agent can be beneficial, especially during the initiation of urate-lowering therapy, to suppress the gout flares that can be paradoxically triggered by a rapid decrease in serum urate levels.

Comparative Data on Combination Therapies

While specific data on "this compound" in combination therapy is not yet publicly available, extensive research on other XOIs provides valuable insights into the potential for synergistic or additive effects.

Table 1: Allopurinol in Combination with Probenecid
Treatment Group Mean Baseline Plasma Urate (mmol/L) Mean Post-treatment Plasma Urate (mmol/L) Mean Reduction in Plasma Urate (%) Key Findings Reference
Allopurinol Monotherapy (100-400 mg/day)0.370.37 (pre-probenecid)-Baseline for comparison[7]
Allopurinol + Probenecid (500 mg/day)0.370.2825%The addition of probenecid significantly enhanced the urate-lowering effect of allopurinol.[7][7]
Table 2: Febuxostat in Combination with Colchicine (Safety and Flare Prophylaxis)
Treatment Group Number of Patients Incidence of Hepatotoxicity (%) Incidence of Gout Flares (%) Key Findings Reference
Febuxostat + Colchicine12110.9Not ReportedThe combined use did not significantly increase the risk of hepatotoxicity compared to febuxostat alone.[8][9][8][9]
Febuxostat Monotherapy577.0Not ReportedProphylactic colchicine is recommended when initiating febuxostat to prevent gout flares.[10][8][9]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (pH 7.5)

  • Test compound (e.g., this compound)

  • Allopurinol (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and xanthine.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Initiate the reaction by adding xanthine oxidase.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Animal Model of Potassium Oxonate-Induced Hyperuricemia

Objective: To evaluate the in vivo efficacy of a test compound in reducing serum uric acid levels.

Animal Model: Male Kunming mice or Sprague-Dawley rats.

Materials:

  • Potassium oxonate (uricase inhibitor)

  • Hypoxanthine or a purine-rich diet to induce hyperuricemia

  • Test compound (e.g., this compound)

  • Allopurinol or febuxostat (positive control)

  • Saline or other appropriate vehicle

Procedure:

  • Induce hyperuricemia in the animals by administering potassium oxonate and a high-purine diet or hypoxanthine for a specified period (e.g., 7 days).

  • Divide the animals into groups: a normal control group, a hyperuricemic model group, positive control groups (receiving allopurinol or febuxostat), and test groups (receiving different doses of the test compound).

  • Administer the test compound and control drugs orally or via another appropriate route for the duration of the study.

  • At the end of the treatment period, collect blood samples and measure serum uric acid levels.

  • Other relevant biomarkers such as serum creatinine (B1669602) and blood urea (B33335) nitrogen can also be assessed to evaluate renal function.

Visualizing the Pathways

To better understand the mechanisms of action and the rationale for combination therapy, the following diagrams illustrate the key signaling pathways involved in gout.

Purine_Metabolism_and_Uric_Acid_Production cluster_purine Purine Metabolism cluster_inhibition Therapeutic Intervention Dietary Purines Dietary Purines Hypoxanthine Hypoxanthine Dietary Purines->Hypoxanthine Endogenous Purine Synthesis Endogenous Purine Synthesis Endogenous Purine Synthesis->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Renal Excretion Renal Excretion Uric Acid->Renal Excretion URAT1 (reabsorption) Xanthine_Oxidase_IN_9 This compound Xanthine Oxidase Xanthine Oxidase Xanthine_Oxidase_IN_9->Xanthine Oxidase Allopurinol_Febuxostat Allopurinol/ Febuxostat Allopurinol_Febuxostat->Xanthine Oxidase Probenecid Probenecid URAT1 (reabsorption) URAT1 (reabsorption) Probenecid->URAT1 (reabsorption) Urine Urine Renal Excretion->Urine

Figure 1. Purine Metabolism and Sites of Action for Anti-Gout Compounds.

Gout_Inflammation_Pathway MSU_Crystals Monosodium Urate (MSU) Crystals Macrophage Macrophage MSU_Crystals->Macrophage Phagocytosis NLRP3_Inflammasome NLRP3 Inflammasome Activation Macrophage->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b Active IL-1β Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Neutrophil_Recruitment Neutrophil Recruitment and Activation IL1b->Neutrophil_Recruitment Inflammation Gouty Inflammation (Pain, Swelling, Redness) Neutrophil_Recruitment->Inflammation Colchicine Colchicine Colchicine->Neutrophil_Recruitment Inhibition

Figure 2. Inflammatory Cascade in Acute Gout and the Target of Colchicine.

Conclusion and Future Directions

The exploration of synergistic effects between XO inhibitors and other anti-gout medications represents a promising frontier in gout therapy. While direct evidence for "this compound" in combination regimens is currently lacking, the data from analogous compounds strongly support the rationale for such approaches. Combination therapy has the potential to achieve lower serum urate targets more effectively, potentially leading to better long-term outcomes, including tophus resolution and reduced flare frequency.

Future research should focus on elucidating the synergistic potential of novel XO inhibitors like "this compound" in well-designed preclinical and clinical studies. Quantitative analysis of synergy, utilizing methodologies such as isobolographic analysis, will be crucial in defining optimal combination ratios and dosing regimens. A deeper understanding of the molecular interactions underlying these synergistic effects will pave the way for the development of more effective and personalized treatment strategies for patients suffering from gout.

References

Safety Operating Guide

Essential Disposal Procedures for Xanthine Oxidase-IN-9 and Related Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on Xanthine (B1682287) Oxidase-IN-9: As of the current date, a specific Safety Data Sheet (SDS) for a compound explicitly named "Xanthine oxidase-IN-9" is not publicly available. The following information is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The proper disposal of laboratory chemical waste is a critical aspect of ensuring a safe working environment and preventing environmental contamination.[1][2] Small molecule inhibitors, such as those targeting xanthine oxidase, should be treated as hazardous chemical waste unless explicitly stated otherwise in the safety data sheet.

Step 1: Waste Identification and Classification

Before beginning any experiment, it is crucial to understand the potential hazards associated with the chemical. In the absence of a specific SDS for "this compound," it should be handled as a hazardous substance. The Environmental Protection Agency (EPA) categorizes hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Most novel small molecule inhibitors are presumed to be toxic and should be managed as such.

Step 2: Proper Segregation of Chemical Waste

To prevent dangerous chemical reactions, it is imperative to segregate different types of chemical waste.[3]

  • Incompatible Chemicals: Never mix incompatible chemicals in the same waste container. For instance, acids and bases should be stored separately, as should oxidizing and reducing agents.[3]

  • Halogenated vs. Non-Halogenated Solvents: Due to significant differences in disposal costs, halogenated solvents (e.g., chloroform, dichloromethane) should be collected separately from non-halogenated solvents (e.g., ethanol, hexane).[4]

  • Liquid vs. Solid Waste: Collect liquid and solid waste in separate, clearly labeled containers.[5]

Step 3: Waste Accumulation and Container Management

Proper container selection and labeling are fundamental to safe waste management.

  • Container Compatibility: Use containers that are chemically compatible with the waste they are holding. For example, do not store acids or bases in metal containers.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[4]

  • Container Condition: Ensure that waste containers are in good condition, free from leaks or damage, and are kept securely closed except when adding waste.[1]

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[3][7] There are regulatory limits on the amount of waste that can be accumulated and the time it can be stored.

Step 4: Disposal Procedures for Different Waste Streams

The following table summarizes the disposal procedures for various types of waste generated during research involving small molecule inhibitors.

Waste TypeDisposal Procedure
Unused Stock Solutions Dispose of as liquid hazardous chemical waste. Do not pour down the drain.[5]
Contaminated Liquid Waste (e.g., cell culture media) Collect in a designated, leak-proof hazardous waste container.[5]
Contaminated Solid Waste (e.g., gloves, pipette tips, paper towels) Collect in a separate, clearly labeled hazardous solid waste container.[5][6]
Contaminated Sharps (e.g., needles, blades) Dispose of in a designated, puncture-resistant sharps container that is labeled for chemically contaminated sharps.[8]
Empty Chemical Containers The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[5] After a triple rinse, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[4][5]
Step 5: Requesting Waste Pickup

Once a waste container is nearly full or has reached the designated accumulation time limit, follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[5][8] Do not transport hazardous waste outside of the laboratory.[4]

Mandatory Visualizations

Decision-Making Flowchart for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of chemical waste in a laboratory setting.

ChemicalWasteDisposal Chemical Waste Disposal Workflow start Start: Generate Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste hazardous? sds->is_hazardous non_hazardous Dispose of as non-hazardous waste per institutional guidelines is_hazardous->non_hazardous No segregate Segregate waste by compatibility (e.g., liquid, solid, halogenated, non-halogenated) is_hazardous->segregate Yes container Use a compatible, labeled, and closed waste container segregate->container saa Store in a designated Satellite Accumulation Area (SAA) container->saa pickup Request waste pickup from EHS when container is full or time limit is reached saa->pickup end End: Waste is properly disposed of by EHS pickup->end

Caption: Workflow for the proper disposal of chemical waste.

Experimental Protocols: Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound or other small molecule inhibitors must be decontaminated before it is moved, serviced, or disposed of.[9][10]

Objective: To safely and effectively decontaminate laboratory equipment after use with chemical inhibitors.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Mild detergent and water.

  • Appropriate solvent for the inhibitor (if known and safe to use).

  • Disposable absorbent towels.

  • Hazardous waste containers for solid and liquid waste.

Procedure:

  • Preparation: Ensure you are wearing the appropriate PPE. If possible, perform the decontamination in a chemical fume hood.

  • Initial Cleaning: Carefully wipe down all surfaces of the equipment with disposable towels to remove any visible residue. Dispose of these towels in the designated solid hazardous waste container.[11]

  • Washing: Wash the equipment surfaces with a solution of mild detergent and water.[10] For stubborn residues, a compatible solvent may be used, but ensure it will not damage the equipment.[11]

  • Rinsing: Thoroughly rinse the equipment with water. Collect the initial rinse water as hazardous liquid waste. Subsequent rinses may be disposed of down the drain, depending on institutional policies.

  • Drying: Dry the equipment with clean paper towels.

  • Verification: Attach a completed "Decontamination Form" to the equipment to certify that it has been cleaned and is safe to handle.[10][12]

Disposal of Decontamination Waste: All disposable materials used in the decontamination process, including towels, gloves, and the initial cleaning/rinsing solutions, must be disposed of as hazardous waste.[11]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.